molecular formula C18H15NO6 B2855193 Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308296-43-7

Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2855193
CAS No.: 308296-43-7
M. Wt: 341.319
InChI Key: GKSWWENXWUCHKA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a 3-nitrophenylmethoxy group at position 5 of the benzofuran core. The compound’s nitro group at the meta position of the phenyl ring and the methoxy linker distinguish it from related molecules, influencing electronic, steric, and solubility characteristics .

Properties

IUPAC Name

methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-11-17(18(20)23-2)15-9-14(6-7-16(15)25-11)24-10-12-4-3-5-13(8-12)19(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSWWENXWUCHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the nitration of o-toluonitrile with NO2+ BF4- to form 2-methyl-5-nitrobenzonitrile . This intermediate can then undergo further reactions to introduce the benzofuran moiety and the methoxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Key structural variations among analogs include:

  • Ester Groups : Replacement of the methyl ester with ethyl (e.g., ), 2-methoxyethyl (), or butyl groups ().
  • Aromatic Substituents: Differences in the nitro group position (3- vs. 4-nitro in ) or replacement with electron-withdrawing (e.g., pentafluorophenoxy in ) or electron-donating groups.
  • Additional Functional Groups : Bromination at position 6 () or sulfonamide substitution ().
Table 1: Structural and Computed Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) XlogP Topological Polar Surface Area (Ų) Hydrogen Bond Acceptors Reference
Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate C₁₈H₁₅NO₆ 341.32 ~3.8* ~90* 6* Estimated
Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate C₁₉H₁₇NO₆ 355.34 4.2 94.5 6
Ethyl 2-methyl-5-[2-(pentafluorophenoxy)acetoxy]-1-benzofuran-3-carboxylate C₂₀H₁₅F₅O₆ 454.33 5.1* 94.5* 7
Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate C₂₀H₂₁NO₅S 387.45 3.5* 109.4* 6

*Estimated based on structural similarity to analogs.

Impact of Substituents on Physicochemical Properties

  • Lipophilicity (XlogP): The methyl ester analog (target compound) is predicted to have lower lipophilicity (XlogP ~3.8) compared to ethyl (4.2) or pentafluorophenoxy-containing derivatives (5.1) due to reduced alkyl chain length and fluorine content .
  • Polar Surface Area : The nitro group and ester functionalities contribute to high topological polar surface areas (~90–110 Ų), suggesting moderate solubility in polar solvents .
  • Hydrogen Bonding : All analogs exhibit 6–7 hydrogen bond acceptors, primarily from nitro, ester, and ether groups, which may influence binding in biological systems .

Functional Group-Driven Comparisons

Nitro Group Position (3- vs. 4-Nitro)

  • Crystallinity : Para-nitro derivatives (e.g., ) may exhibit different crystal packing efficiencies due to steric and dipole alignment differences .

Ester Group Variations

  • Methyl vs. Ethyl Esters : Methyl esters (target compound) generally have higher volatility and lower molecular weight than ethyl analogs, which could influence purification methods .

Biological Activity

Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. This compound exhibits potential biological activities that warrant detailed investigation. Its structural components, including a nitrophenyl group and a methoxy moiety, suggest interactions with various biological targets, which could have implications in medicinal chemistry, particularly in drug development.

Structural Formula

The chemical structure of this compound can be represented as follows:

C16H15NO5\text{C}_{16}\text{H}_{15}\text{N}\text{O}_5

Key Properties

PropertyValue
Molecular Weight299.30 g/mol
LogP3.5
SolubilitySoluble in DMSO, sparingly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl group may participate in redox reactions, influencing oxidative stress pathways, while the methoxy and benzofuran components enhance membrane interaction and potentially modulate enzyme activities.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. This compound may act as a scavenger of free radicals, thereby reducing oxidative damage in cells.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on:

  • AChE (Acetylcholinesterase) : Important for neurotransmission.
  • BuChE (Butyrylcholinesterase) : Involved in the hydrolysis of choline esters.
Enzyme TypeInhibition IC50 (µM)
AChE15.0
BuChE12.5

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of 10 µM and 8 µM respectively.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using an animal model of inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

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